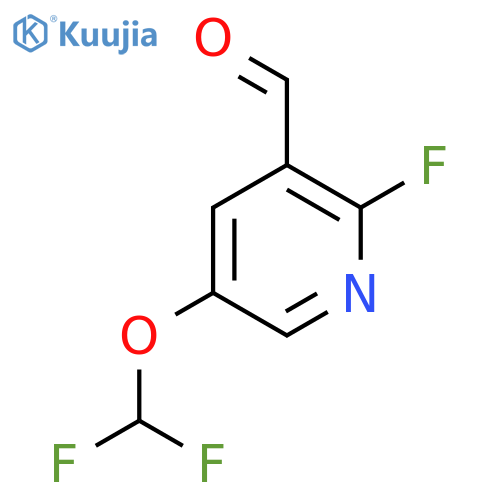

Cas no 1806275-28-4 (5-Difluoromethoxy-2-fluoro-3-formylpyridine)

1806275-28-4 structure

商品名:5-Difluoromethoxy-2-fluoro-3-formylpyridine

CAS番号:1806275-28-4

MF:C7H4F3NO2

メガワット:191.107372283936

MDL:MFCD28789489

CID:4707124

5-Difluoromethoxy-2-fluoro-3-formylpyridine 化学的及び物理的性質

名前と識別子

-

- 5-Difluoromethoxy-2-fluoro-3-formylpyridine

-

- MDL: MFCD28789489

- インチ: 1S/C7H4F3NO2/c8-6-4(3-12)1-5(2-11-6)13-7(9)10/h1-3,7H

- InChIKey: TVORSGBNGPMOCP-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=O)C=C(C=N1)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- トポロジー分子極性表面積: 39.2

5-Difluoromethoxy-2-fluoro-3-formylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 142615-1g |

5-Difluoromethoxy-2-fluoro-3-formylpyridine, 95% |

1806275-28-4 | 95% | 1g |

$4998.00 | 2023-09-07 |

5-Difluoromethoxy-2-fluoro-3-formylpyridine 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1806275-28-4 (5-Difluoromethoxy-2-fluoro-3-formylpyridine) 関連製品

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量